7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C21H28Cl2N6O4 and a molecular weight of 499.401 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the purine core. The reaction typically involves the condensation of appropriate starting materials under controlled conditions to introduce the 2,4-dichlorophenoxy and dimethylamino groups . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with structural similarities.
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): Shares similar functional groups and applications.
Uniqueness
What sets 7-[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]-8-(DIMETHYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups and the purine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4/c1-22(2)16-20-14-13(15(26)21-17(27)23(14)3)24(16)7-10(25)8-28-12-5-4-9(18)6-11(12)19/h4-6,10,25H,7-8H2,1-3H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGXAQBAYCWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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